molecular formula C8H5Cl2FO B7828523 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone

2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone

Cat. No.: B7828523
M. Wt: 207.03 g/mol
InChI Key: FRSBDALHVZFPHT-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6Cl2FO. It is a chlorinated aromatic ketone, characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Acetophenone: One common synthetic route involves the halogenation of acetophenone. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to introduce the halogen atoms onto the phenyl ring.

  • Friedel-Crafts Acylation: Another method is the Friedel-Crafts acylation reaction, where an acyl chloride (such as 2-chloroacetyl chloride) is reacted with a fluorinated benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is often synthesized through large-scale halogenation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: Substitution reactions can occur at the halogenated positions on the phenyl ring, often involving nucleophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanoic acid.

  • Reduction: 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanol.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-1-(4-fluorophenyl)ethanone: Similar structure but lacks the chlorine atom at the 4-position on the phenyl ring.

  • 2-Chloro-1-(3-fluorophenyl)ethanone: Similar structure but lacks the chlorine atom at the 4-position on the phenyl ring.

  • 2-Chloro-1-(4-chlorophenyl)ethanone: Similar structure but lacks the fluorine atom at the 3-position on the phenyl ring.

Uniqueness: 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of halogens provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-(4-chloro-3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSBDALHVZFPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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